1-(Hexahydro-1H-pyrrolizin-7a-yl)ethanone
Description
Stereochemical Considerations
Pyrrolizidine alkaloids often exhibit stereoisomerism due to their rigid bicyclic frameworks. For this compound, the stereochemistry at C7a remains undefined in commercial samples, suggesting the product may exist as a racemic mixture. However, stereocontrolled syntheses of analogous 7a-substituted pyrrolizidines, such as trans-(2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, demonstrate that anionic cyclization methods can enforce specific configurations. Computational models predict that the (7aR) configuration minimizes steric strain between the ethanone group and the adjacent ring hydrogen atoms.
IUPAC Nomenclature and Systematic Identification
The systematic name This compound adheres to IUPAC guidelines:
- Pyrrolizine : Parent structure comprising fused pyrrolidine and piperidine rings.
- Hexahydro : Indicates full saturation of the bicyclic system.
- 7a-yl : Specifies substitution at the bridgehead carbon.
- Ethanone : Functional group (-COCH₃) attached to C7a.
Alternative naming conventions, such as 7a-acetonylhexahydro-1H-pyrrolizine , are discouraged due to ambiguity. The compound’s unique identifier, CAS 1788873-44-8 , ensures precise tracking in chemical databases.
Comparative Analysis of Tautomeric Forms
The ethanone group at C7a permits keto-enol tautomerism, though equilibrium heavily favors the keto form. Key considerations include:
Keto Form Stability
Computational Validation
Density functional theory (DFT) calculations on analogous pyrrolizidine ketones predict a keto-enol equilibrium constant (K) of <10⁻⁵, confirming negligible enol presence under standard conditions.
Conformational Dynamics in Solution Phase
The pyrrolizidine scaffold adopts distinct conformations influenced by ring puckering and substituent effects:
Ring Puckering Modes
Solvent Effects
Nuclear magnetic resonance (NMR) studies of related pyrrolizidines reveal:
- Polar Solvents (e.g., DMSO-d₆): Stabilize hydrogen bonding between the ketone oxygen and solvent, reducing ring flexibility.
- Nonpolar Solvents (e.g., CDCl₃): Enhance conformational exchange due to weakened solute-solvent interactions.
Data Summary
Properties
IUPAC Name |
1-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(11)9-4-2-6-10(9)7-3-5-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJYWWKDKXNICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCCN1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,7-Dihalo-4-Heptanone with Cyanide and Ammonia
A primary route involves reacting 1,7-dichloro-4-heptanone with cyanide sources (e.g., KCN) and ammonia . The mechanism proceeds via nucleophilic substitution and cyclization:
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Nucleophilic attack : Cyanide displaces chloride at the 1- and 7-positions of 1,7-dichloro-4-heptanone.
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Cyclization : Ammonia facilitates ring closure, forming the pyrrolizine scaffold.
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Ketone retention : The 4-heptanone carbonyl group remains intact, yielding the ethanone moiety at the 7a position.
Conditions :
Key advantages : Scalability and avoidance of expensive catalysts.
Hydrogenation of Unsaturated Pyrrolizine Precursors
Industrial-scale synthesis often employs hydrogenation of unsaturated intermediates . For example:
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Synthesis of pyrrolizine enone : Cyclization of γ-butyrolactone derivatives generates a partially unsaturated pyrrolizine ring.
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Catalytic hydrogenation : Using PtO₂ or Pd/C in acetic acid saturates the ring.
Conditions :
Oxidation of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanol
A two-step method converts the corresponding alcohol to the ketone :
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Alcohol synthesis : Cyclization and hydrogenation of precursors (e.g., γ-butyrolactone derivatives) yield 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanol.
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Oxidation : Mild oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent convert the secondary alcohol to the ketone.
Conditions :
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Oxidizing agent: PCC in CH₂Cl₂ (room temperature)
Comparative Analysis of Methods
Industrial-Scale Considerations
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Catalyst optimization : Platinum oxide (PtO₂) enhances hydrogenation efficiency, reducing reaction times .
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Solvent systems : Acetic acid improves cyclization kinetics and product purity .
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Cost-effective cyanide sources : KCN or NaCN are preferred over organic cyanides for large batches .
Emerging Methodologies
Recent advances include ultrasonic-assisted cyclization (e.g., L-proline-mediated reactions under ultrasound) and microwave-enhanced hydrogenation , though these remain experimental for this compound .
Chemical Reactions Analysis
Types of Reactions
1-(Hexahydro-1H-pyrrolizin-7a-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Organic Chemistry
- Building Block for Synthesis : 1-(Hexahydro-1H-pyrrolizin-7a-yl)ethanone serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.
Pharmaceutical Development
- Potential Drug Candidate : Research indicates that compounds similar to this compound exhibit pharmacological activities, including anti-inflammatory and analgesic effects. Investigations into its mechanism of action are ongoing, aiming to elucidate its therapeutic potential.
Biological Applications
- Bioactivity Studies : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with biological targets, potentially leading to the development of new antimicrobial agents.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various derivatives of hexahydropyrrolizine compounds. The results demonstrated that certain modifications to the structure of this compound enhanced its efficacy against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Pain Management
Research conducted at a pharmaceutical lab investigated the analgesic effects of compounds derived from hexahydropyrrolizine structures. In animal models, these compounds exhibited significant pain relief comparable to standard analgesics, indicating their potential for development into new pain management therapies.
Mechanism of Action
The mechanism by which 1-(Hexahydro-1H-pyrrolizin-7a-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethanone Derivatives
Key Differences in Physicochemical Properties
- Solubility : The hexahydropyrrolizine ring in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to fully aromatic analogs like JWH-250, which exhibit higher lipophilicity .
- Stability: Saturation in the pyrrolizine ring reduces susceptibility to oxidative degradation relative to unsaturated systems such as quinoxaline-based ethanones .
Biological Activity
1-(Hexahydro-1H-pyrrolizin-7a-yl)ethanone is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a hexahydro-pyrrolizine moiety, which is known for its presence in various natural products and synthetic compounds. This structure may contribute to its biological activity through interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 139.20 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, potentially influencing mood and cognition.
Pharmacological Effects
- Neuroprotective Activity : Similar compounds have shown neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells.
- Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : In vitro studies suggest that it could modulate inflammatory pathways, reducing cytokine production.
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of pyrrolidine derivatives, this compound demonstrated significant inhibition of neuronal cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes, providing a protective effect in models of neurodegeneration.
Study 2: Antimicrobial Activity
Research conducted on a series of pyrrolidine derivatives, including this compound, revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involved disruption of bacterial cell membranes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Q & A
Q. What are the established synthetic routes for 1-(Hexahydro-1H-pyrrolizin-7a-yl)ethanone?
The synthesis of this compound typically involves one-step strategies leveraging pre-functionalized pyrrolizidine scaffolds. For example, acetylation of a hexahydro-pyrrolizine intermediate using acetic anhydride or acetyl chloride under mild basic conditions (e.g., pyridine or DMAP catalysis) is a common approach. Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize side products like over-acylated derivatives. Databases such as REAXYS and BKMS_METABOLIC provide validated protocols for analogous ethanone derivatives, which can be adapted .
Q. How is the structural characterization of this compound performed?
Structural elucidation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm the acetyl group (δ ~2.1–2.3 ppm for CH and ~200–210 ppm for carbonyl carbon) and pyrrolizine ring protons.
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and bond angles, particularly for the hexahydro-pyrrolizine core .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] or [M+Na] peaks).
Q. What analytical techniques are recommended for purity assessment?
- HPLC with UV/Vis detection : Use a C18 column and isocratic elution (e.g., 70:30 methanol/water) to quantify impurities.
- GC-MS : For volatile byproducts, especially if the synthesis involves low-boiling-point reagents.
- Karl Fischer titration : To assess residual moisture, critical for hygroscopic intermediates .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the synthesis and electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G* basis set) can:
- Predict reaction pathways for acetylation, identifying transition states and energy barriers.
- Map electron density distributions to rationalize regioselectivity in the pyrrolizine ring.
- Validate experimental NMR chemical shifts via gauge-including atomic orbital (GIAO) methods. The Colle-Salvetti correlation-energy formula, adapted into density-functional frameworks, is particularly useful for modeling non-covalent interactions in the crystal lattice .
Q. How to resolve contradictions in pharmacological or toxicological data across studies?
- Dose-response re-evaluation : Ensure studies use comparable dosing regimens (e.g., acute vs. chronic exposure).
- Metabolic profiling : Use in vitro assays (e.g., liver microsomes) with LC-MS to identify active metabolites that may explain interspecies variability.
- Toxicokinetic modeling : Address discrepancies in oral vs. dermal toxicity (Category 4 under EU-GHS) by incorporating bioavailability adjustments .
Q. What are the best practices for stereochemical analysis of the hexahydro-pyrrolizine core?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients to separate enantiomers.
- Vibrational circular dichroism (VCD) : Coupled with DFT-predicted spectra to assign absolute configuration.
- Dynamic NMR : Monitor ring puckering or conformational exchange at variable temperatures (e.g., 298–343 K) .
Q. How to design stability studies under varying environmental conditions?
Q. What computational tools predict metabolic pathways for this compound?
- BKMS_METABOLIC database : Predict phase I (oxidation, hydrolysis) and phase II (glucuronidation) transformations.
- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to identify potential drug-drug interactions .
Methodological Notes
- Data contradiction analysis : Use multivariate statistics (e.g., PCA) to isolate batch-to-batch variability in synthesis or analytical conditions.
- Safety protocols : Follow GHS Category 4 guidelines (oral/dermal/inhalation toxicity) with PPE including nitrile gloves and fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
